molecular formula C42H27F3 B3028883 1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene CAS No. 372956-40-6

1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene

Cat. No.: B3028883
CAS No.: 372956-40-6
M. Wt: 588.7 g/mol
InChI Key: KMIGKTQTBLIAJV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene plays a crucial role in biochemical reactions, particularly in the context of organic light-emitting diodes (OLED) and hole transport materials (HTM). It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transport and enhancing the efficiency of biochemical processes . The compound’s interactions are primarily non-covalent, involving π-π stacking and van der Waals forces, which stabilize the molecular structure and promote efficient energy transfer.

Cellular Effects

1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to altered gene expression profiles and metabolic fluxes . The compound’s impact on cellular function is mediated through its ability to interact with membrane-bound receptors and intracellular signaling proteins, thereby influencing downstream cellular responses.

Molecular Mechanism

At the molecular level, 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery and altering gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in cellular metabolism and gene expression persisting even after the compound has degraded.

Dosage Effects in Animal Models

The effects of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can have downstream effects on cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for different cellular components.

Subcellular Localization

1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound is often directed to particular organelles or cellular compartments through targeting signals and post-translational modifications. This localization is essential for the compound’s ability to interact with specific biomolecules and exert its biochemical effects.

Preparation Methods

The synthesis of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene typically involves the reaction of 1,3,5-tribromobenzene with 4-fluorobiphenyl in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The product is then purified through recrystallization or column chromatography to achieve a high level of purity .

Chemical Reactions Analysis

1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

Properties

IUPAC Name

1,3,5-tris[4-(4-fluorophenyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27F3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIGKTQTBLIAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)C7=CC=C(C=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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